molecular formula C10H11NO4 B15237568 Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate

Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate

Cat. No.: B15237568
M. Wt: 209.20 g/mol
InChI Key: ZCZZRWDNWIBUSQ-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate is an organic compound with the molecular formula C10H11NO4 It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl ketone with hydroxylamine to form the corresponding oxime, followed by cyclization to form the isoxazole ring. The formyl and carboxylate groups are introduced through subsequent reactions involving formylation and esterification, respectively.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Methyl 3-cyclobutylisoxazole-4-carboxylate: Lacks the formyl group, resulting in different chemical properties and reactivity.

    Methyl 5-formylisoxazole-4-carboxylate: Lacks the cyclobutyl group, affecting its structural and functional characteristics.

    Cyclobutyl isoxazole derivatives: Various derivatives with different substituents on the isoxazole ring.

Uniqueness: Methyl 3-cyclobutyl-5-formylisoxazole-4-carboxylate is unique due to the presence of both the cyclobutyl and formyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-cyclobutyl-5-formyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C10H11NO4/c1-14-10(13)8-7(5-12)15-11-9(8)6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

ZCZZRWDNWIBUSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2CCC2)C=O

Origin of Product

United States

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